Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate
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Overview
Description
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate typically involves the bromination of an acetyl group followed by cyclization to form the isoxazole ring. One common method involves the reaction of ethyl 5-methylisoxazole-3-carboxylate with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoxazole derivatives.
Oxidation: Formation of oxo-isoxazole derivatives.
Reduction: Formation of hydroxy-isoxazole derivatives.
Scientific Research Applications
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, the isoxazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to modifications that alter their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-chloroacetyl)-5-methylisoxazole-3-carboxylate
- Ethyl 4-(2-fluoroacetyl)-5-methylisoxazole-3-carboxylate
- Ethyl 4-(2-iodoacetyl)-5-methylisoxazole-3-carboxylate
Uniqueness
Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.
Properties
IUPAC Name |
ethyl 4-(2-bromoacetyl)-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-3-14-9(13)8-7(6(12)4-10)5(2)15-11-8/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQBVLQEMIRZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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